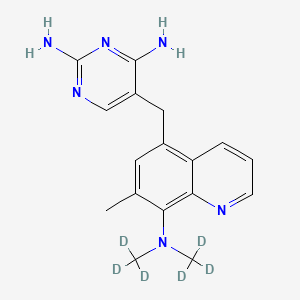

Baquiloprim-d6

描述

BenchChem offers high-quality Baquiloprim-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Baquiloprim-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-[[8-[bis(trideuteriomethyl)amino]-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWJIMWVFWROP-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=C2C(=C(C=C1C)CC3=CN=C(N=C3N)N)C=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746858 | |

| Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-50-0 | |

| Record name | 5-[(8-{Bis[(~2~H_3_)methyl]amino}-7-methylquinolin-5-yl)methyl]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Baquiloprim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baquiloprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. Developed for veterinary use, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is centered on the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway. This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately resulting in the cessation of bacterial growth and cell death. Baquiloprim is structurally and functionally analogous to trimethoprim (TMP), another well-characterized DHFR inhibitor. Due to a scarcity of publicly available quantitative data for Baquiloprim, this guide will leverage data from its analogue, trimethoprim, for illustrative purposes, providing a robust framework for understanding Baquiloprim's biochemical and antibacterial properties.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary molecular target of Baquiloprim is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.[1]

Signaling Pathway: Folic Acid Biosynthesis

The antibacterial action of Baquiloprim arises from the disruption of the folic acid biosynthesis pathway, which is essential for bacterial survival. Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective antimicrobial therapy.

Caption: Folic acid biosynthesis pathway highlighting the sequential blockade by sulfonamides and Baquiloprim.

Synergy with Sulfonamides

Baquiloprim exhibits marked synergy when co-administered with sulfonamides.[3] This synergistic effect is due to the sequential blockade of two distinct enzymes in the same metabolic pathway. While Baquiloprim inhibits DHFR, sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase, the enzyme responsible for an earlier step in folic acid synthesis. The simultaneous inhibition of two crucial steps in this pathway leads to a more potent bactericidal effect than either agent alone. This combination is a common strategy in veterinary medicine, for instance, in the formulation of Baquiloprim with sulphadimidine for treating infections in calves.[4][5]

Quantitative Data (Illustrative)

As previously noted, specific quantitative data for Baquiloprim (e.g., IC50, Ki, MIC values) are not widely available in the public domain. To provide a conceptual framework for researchers, the following tables summarize representative data for the closely related compound, trimethoprim. This data illustrates the expected potency and antibacterial spectrum.

Table 1: Illustrative Dihydrofolate Reductase Inhibition Data (Trimethoprim)

| Enzyme Source | IC50 (nM) | Reference |

|---|---|---|

| Escherichia coli | 1.1 | [6] |

| Staphylococcus aureus | 1.4 | [6] |

| Human (recombinant) | 2,700 |[6] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The significant difference in IC50 values between bacterial and human DHFR highlights the selectivity of the inhibitor.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data (Trimethoprim)

| Bacterial Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - >128 | [7] |

| Staphylococcus aureus (MSSA) | 0.25 - 2 | [8] |

| Staphylococcus aureus (MRSA) | 0.25 - >128 | [8] |

| Streptococcus pneumoniae | 0.5 - 8 | [8] |

| Haemophilus influenzae | 0.12 - 1 |[8] |

Note: MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The range of MIC values reflects the variability in susceptibility among different strains of the same species.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of a compound like Baquiloprim against dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of Baquiloprim against purified bacterial DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition.

Materials:

-

Purified recombinant bacterial DHFR

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

-

Baquiloprim stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DHF and NADPH in the assay buffer on the day of the experiment. Protect the DHF solution from light.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

A serial dilution of Baquiloprim (or the solvent as a control)

-

Purified DHFR enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Caption: A generalized workflow for determining the IC50 value of an inhibitor against DHFR.

Conclusion

Baquiloprim is a potent and selective inhibitor of bacterial dihydrofolate reductase, a well-established antibacterial target. Its mechanism of action, analogous to that of trimethoprim, involves the disruption of the essential folic acid biosynthesis pathway in bacteria. This targeted action, combined with its synergistic properties with sulfonamides, makes it an effective veterinary antimicrobial agent. While a comprehensive set of quantitative performance data for Baquiloprim is not publicly available, the information presented in this guide, including the illustrative data for its analogue trimethoprim, provides a solid foundation for researchers and drug development professionals to understand its core mechanism and to design further experimental investigations. Future research to elucidate the specific binding kinetics and inhibitory concentrations of Baquiloprim against a wide range of bacterial pathogens would be of significant value to the scientific community.

References

- 1. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Baquiloprim, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Administration of a bolus formulation of baquiloprim and sulphadimidine to calves: plasma concentration--time profiles and efficacy in suppressing experimental pneumonic pasteurellosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane-Active Cyclic Amphiphilic Peptides: Broad-Spectrum Antibacterial Activity Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipneumococcal Activity of BMS 284756 Compared to Those of Six Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Baquiloprim-d6: Supplier and Purity Analysis for Drug Development Professionals

For researchers, scientists, and drug development professionals, the procurement of high-purity, well-characterized chemical reagents is a critical foundation for robust and reproducible experimental outcomes. This technical guide provides an in-depth overview of Baquiloprim-d6, a deuterated analogue of the antibiotic Baquiloprim, focusing on supplier information, purity specifications, and its application as an internal standard in analytical methodologies.

Baquiloprim-d6 (CAS No. 1228182-50-0) is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Baquiloprim. Its deuterium labeling ensures a distinct mass-to-charge ratio (m/z) from the parent compound, allowing for precise quantification in complex biological matrices using mass spectrometry-based methods.

Supplier and Product Information

A number of reputable suppliers provide Baquiloprim-d6, typically as an analytical standard. While specific batch-to-batch purity may vary, these suppliers are known for providing high-quality reference materials, often accompanied by a Certificate of Analysis (CoA).

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | Baquiloprim-d6 | 1228182-50-0 | C₁₇H₁₄D₆N₆ | 314.43 | Offers high-purity reference standards. |

| Sigma-Aldrich | Baquiloprim-d6 VETRANAL®, analytical standard | 1228182-50-0 | C₁₇H₁₄D₆N₆ | 314.43 | VETRANAL® products are certified analytical standards. |

| Pharmaffiliates | Baquiloprim-d6 | 1228182-50-0 | C₁₇H₁₄D₆N₆ | 314.43 | Provides stable isotopes and pharmaceutical standards. |

| Veeprho | Baquiloprim-D6 | 1228182-50-0 | C₁₇H₁₄D₆N₆ | 314.43 | Labeled analog for analytical and pharmacokinetic research.[1] |

| LGC Standards | Baquiloprim-d6 | 1228182-50-0 | C₁₇H₁₄D₆N₆ | 314.43 | Distributes products from Toronto Research Chemicals (TRC). |

| HPC Standards | D6-Baquiloprim | 1228182-50-0 | C₁₇H₁₄D₆N₆ | 314.43 | Offers high-purity reference materials for residue analysis.[2] |

Purity and Characterization

While a specific Certificate of Analysis for Baquiloprim-d6 was not publicly available at the time of this review, suppliers of analytical standards typically provide products with high purity, often exceeding 98%. The characterization of such standards generally includes:

| Analytical Technique | Purpose | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | ≥98% |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Conforms to the expected mass for the deuterated compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation sites. | Conforms to the chemical structure of Baquiloprim-d6. |

Experimental Protocols: Quantification of Baquiloprim in Biological Samples using Baquiloprim-d6 as an Internal Standard

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Baquiloprim in a biological matrix (e.g., plasma), using Baquiloprim-d6 as an internal standard. This protocol is a composite based on general practices for veterinary drug analysis.

1. Sample Preparation (Protein Precipitation & Extraction)

-

To 100 µL of plasma sample, add 10 µL of Baquiloprim-d6 internal standard solution (e.g., at 1 µg/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Parameters

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor ion to product ion transitions for Baquiloprim and Baquiloprim-d6. The exact m/z values would need to be determined by direct infusion of the standards.

-

Data Analysis: The concentration of Baquiloprim in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of Baquiloprim.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the quantification of Baquiloprim using Baquiloprim-d6.

Caption: General workflow for the quantification of Baquiloprim using Baquiloprim-d6 as an internal standard.

Caption: Logical relationship for quantification using an internal standard.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Baquiloprim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baquiloprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway of bacteria. This inhibition disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and certain amino acids, ultimately leading to bacteriostasis. Developed for veterinary use, Baquiloprim exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. It is often used in synergy with sulfonamides to create a sequential blockade of the folate pathway, enhancing its antibacterial efficacy. This guide provides a comprehensive overview of the antibacterial spectrum of Baquiloprim, detailing its in vitro activity against key veterinary pathogens, the experimental protocols for determining its efficacy, and its mechanism of action.

Antibacterial Spectrum of Baquiloprim

Baquiloprim demonstrates a broad spectrum of antibacterial activity, comparable to that of trimethoprim.[1] Its efficacy is particularly noted against a range of pathogens relevant to veterinary medicine. While extensive publicly available data on the Minimum Inhibitory Concentrations (MICs) of Baquiloprim as a standalone agent are limited, its activity, often in combination with sulfonamides, has been documented.

Quantitative In Vitro Activity

The following tables summarize the available quantitative data on the in vitro activity of Baquiloprim, primarily in combination with a sulfonamide, against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Baquiloprim in Combination with Sulphadimidine against Porcine Pathogens

| Bacterial Species | Number of Isolates | Baquiloprim MIC90 (µg/mL) | Sulphadimidine MIC90 (µg/mL) |

| Various Porcine Pathogens | Not Specified | 0.06 | 6.25 |

MIC90: The concentration at which 90% of the isolates were inhibited. Data sourced from a study on the pharmacokinetics of baquiloprim and sulphadimidine in pigs.[2]

Note: The synergistic effect of combining Baquiloprim with a sulfonamide results in significantly lower required concentrations of both drugs than when used individually.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Baquiloprim's antibacterial effect stems from its role as a folic acid antagonist.[1] It selectively inhibits the bacterial enzyme dihydrofolate reductase (DHFR).

The Folic Acid Biosynthesis Pathway

Bacteria synthesize their own folic acid, a pathway absent in mammals, making it an excellent target for selective antimicrobial therapy. The pathway involves several enzymatic steps, with DHFR catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital coenzyme in the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA, RNA, and protein synthesis.

Baquiloprim's Role in Pathway Disruption

Baquiloprim has a high affinity for the active site of bacterial DHFR, competing with the natural substrate, DHF. By binding to the enzyme, Baquiloprim blocks the production of THF, leading to a depletion of essential precursors for cellular replication and growth. When used in conjunction with a sulfonamide, which inhibits an earlier step in the folate pathway (dihydropteroate synthase), a sequential blockade is achieved, resulting in a synergistic and often bactericidal effect.

Mechanism of action of Baquiloprim and Sulfonamides.

Experimental Protocols for Antibacterial Spectrum Determination

The determination of the in vitro antibacterial spectrum of a compound like Baquiloprim relies on standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.

Workflow:

Broth microdilution workflow for MIC determination.

Detailed Steps:

-

Preparation of Antimicrobial Dilutions:

-

A stock solution of Baquiloprim is prepared in a suitable solvent.

-

Serial twofold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

-

-

Preparation of Bacterial Inoculum:

-

Several colonies of the test bacterium from a fresh agar plate are suspended in a sterile liquid to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of Baquiloprim that prevents visible growth.

-

Agar Dilution Method for MIC Determination

The agar dilution method is another reference method for MIC determination.

Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, are prepared. A standardized inoculum of one or more bacterial strains is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacterium.

Workflow:

Agar dilution workflow for MIC determination.

Detailed Steps:

-

Preparation of Agar Plates:

-

A stock solution of Baquiloprim is used to prepare a series of twofold dilutions.

-

Each dilution is added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial is also prepared.

-

-

Preparation of Bacterial Inoculum:

-

Bacterial suspensions are prepared to a turbidity of a 0.5 McFarland standard.

-

These are then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, a standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

-

The plates are incubated at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The plates are examined for the presence of bacterial colonies at the inoculation spots. The MIC is the lowest concentration of Baquiloprim that inhibits visible growth. A single colony or a faint haze is disregarded.

-

Conclusion

Baquiloprim is a potent, broad-spectrum antibacterial agent with a well-defined mechanism of action targeting bacterial folic acid synthesis. Its efficacy, particularly in synergy with sulfonamides, makes it a valuable tool in veterinary medicine. The standardized methodologies outlined in this guide are crucial for the continued evaluation of its antibacterial spectrum and for monitoring the emergence of resistance. Further research to generate comprehensive MIC data for Baquiloprim as a single agent against a wider range of veterinary pathogens would be beneficial for optimizing its clinical application and for new drug development initiatives.

References

Baquiloprim as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Baquiloprim, a potent antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). It details the mechanism of action, summarizes key quantitative data on its inhibitory and antimicrobial activity, provides detailed experimental protocols for its evaluation, and visualizes the underlying biochemical pathway and a typical research workflow.

Introduction to Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and several amino acids, including methionine and glycine.[3] Consequently, the inhibition of DHFR depletes the cellular pool of THF, which disrupts DNA synthesis and repair, leading to the cessation of cell growth and division.[3][4] This mechanism makes DHFR a critical target for therapeutic agents, including anticancer and antimicrobial drugs.[5][6]

Baquiloprim is a synthetic antibacterial compound belonging to the diaminopyrimidine class of DHFR inhibitors, structurally related to trimethoprim (TMP).[7] It exhibits broad-spectrum antibacterial activity and demonstrates marked synergy when used in combination with sulfonamides.[7] A key characteristic of effective antibacterial DHFR inhibitors is their selectivity, showing a much higher affinity for the bacterial enzyme than for its mammalian counterpart, which ensures a wide margin of safety.[3] Baquiloprim's differential binding to bacterial versus mammalian DHFR predicts a safety profile similar to that of trimethoprim.[7]

Mechanism of Action

Like other diaminopyrimidine antifolates, Baquiloprim functions as a competitive inhibitor of dihydrofolate reductase.[3] Its chemical structure mimics the natural substrate, DHF, allowing it to bind with high affinity to the active site of the bacterial DHFR enzyme. This binding event physically obstructs the binding of the endogenous DHF, thereby blocking its reduction to THF. The resulting depletion of the THF pool halts the metabolic processes dependent on one-carbon transfers, ultimately leading to a bacteriostatic or bactericidal effect.[4][8]

Visualizing the Inhibition Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by Baquiloprim, leading to the disruption of essential downstream biosynthetic processes.

Caption: Baquiloprim competitively inhibits bacterial DHFR, blocking THF synthesis and halting downstream pathways.

Quantitative Data

While specific kinetic data for Baquiloprim is not extensively published, its activity is reported to be comparable to that of Trimethoprim (TMP).[7] The following tables summarize representative quantitative data for Trimethoprim and its derivatives to provide context for the expected potency and selectivity of Baquiloprim.

Table 1: DHFR Enzyme Inhibition

This table presents the inhibitory concentration (IC50) and inhibition constant (Ki) for Trimethoprim against DHFR from various species, highlighting its selectivity for bacterial enzymes.

| Compound | Enzyme Source | Parameter | Value (nM) | Selectivity (Human/Bacterial) |

| Trimethoprim | E. coli (DfrB) | Ki | 0.71 | - |

| Trimethoprim | S. aureus (DfrG) | Ki | 31,000 | - |

| Trimethoprim | S. aureus (DfrK) | Ki | 4,260 | - |

| Trimethoprim | S. aureus (DfrA) | Ki | 820 | - |

| Trimethoprim | Human | IC50 | ~50,000 | ~70,400x vs DfrB |

(Data synthesized from studies on Trimethoprim and its resistant variants[9])

Table 2: In Vitro Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This table shows MIC values for a potent Trimethoprim derivative against common bacterial strains.

| Compound | Bacterial Strain | MIC (µM) |

| Trimethoprim | S. aureus | 22.7 |

| Trimethoprim | E. coli | 55.1 |

| Derivative 4b | S. aureus | 5.0 |

| Derivative 4b | E. coli | 4.0 |

(Data for Trimethoprim and a novel derivative (4b) from Rashid et al., 2016[10])

Experimental Protocols

The following sections detail standardized methodologies for evaluating the efficacy of DHFR inhibitors like Baquiloprim.

Protocol: DHFR Inhibition Assay (Spectrophotometric)

This protocol determines the 50% inhibitory concentration (IC50) of a compound against purified DHFR enzyme.

-

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[11][12] The rate of this absorbance change is proportional to enzyme activity.

-

Materials:

-

Purified recombinant DHFR (bacterial or mammalian)

-

Dihydrofolate (DHF) substrate solution (e.g., 10 mM stock)[12]

-

NADPH solution (e.g., 10 mM stock)[12]

-

Baquiloprim stock solution (e.g., in DMSO)

-

Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[11]

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of kinetic reads at 340 nm

-

-

Procedure:

-

Reagent Preparation: Prepare fresh working solutions. Dilute the Assay Buffer to 1x and warm to room temperature.[12] Prepare serial dilutions of Baquiloprim in Assay Buffer to achieve a range of final concentrations for testing.

-

Reaction Setup: In each well of the 96-well plate, add the components in the following order:

-

Reaction Initiation: Initiate the reaction by adding the DHF substrate (to a final concentration of ~140 µM).[11]

-

Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[12][13]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the Baquiloprim concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

-

Protocol: Minimum Inhibitory Concentration (Broth Microdilution)

This protocol determines the lowest concentration of Baquiloprim required to inhibit the visible growth of a target bacterium.

-

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded.

-

Materials:

-

Target bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Baquiloprim stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (for measuring turbidity at ~600 nm)

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare two-fold serial dilutions of Baquiloprim in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the Baquiloprim dilutions.

-

Controls: Include a positive control (bacteria in MHB without drug) and a negative control (MHB only) on each plate.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of Baquiloprim at which there is no visible turbidity.[14] This can be confirmed by measuring the absorbance at 600 nm.

-

Typical Experimental Workflow

The development and evaluation of a novel antibacterial agent like Baquiloprim follows a structured workflow, from initial screening to preclinical assessment.

Caption: A typical workflow for evaluating a novel antibacterial DHFR inhibitor, from synthesis to selection.

References

- 1. dihydrofolate reductase inhibitor | PDF [slideshare.net]

- 2. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]

- 7. Baquiloprim, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase inhibitors | Pharmacology Education Project [pharmacologyeducation.org]

- 9. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Protocol for Quantification of Baquiloprim in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive protocol for the quantitative analysis of Baquiloprim in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Baquiloprim is a selective inhibitor of bacterial dihydrofolate reductase. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the drug development process. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters based on established guidelines.

Introduction

Accurate quantification of drug concentrations in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Baquiloprim, with a molecular formula of C₁₇H₂₀N₆ and a molecular weight of 308.38 g/mol , requires a sensitive and selective analytical method for its determination in plasma.[1][2] This protocol describes a robust LC-MS/MS method for this purpose, offering high sensitivity and specificity.

Principle of the Method

The method involves the extraction of Baquiloprim and an internal standard (IS) from plasma samples, followed by separation using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an appropriate internal standard helps to correct for variations in sample preparation and instrument response.

Experimental Protocols

1. Materials and Reagents

-

Baquiloprim reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, or a stable isotope-labeled Baquiloprim)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

-

Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

2. Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

-

Data acquisition and processing software

3. Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solution of Baquiloprim (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Baquiloprim reference standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 ACN:water).

-

Calibration Standards and Quality Control Samples: Spike control human plasma with the working standard solutions to prepare a calibration curve over the desired concentration range (e.g., 1-1000 ng/mL). Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Suggested Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

Based on in-silico fragmentation prediction, the following MRM transitions are proposed for Baquiloprim. These should be confirmed and optimized experimentally.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Precursor Ion (Q1): m/z 309.2 (corresponding to [M+H]⁺)

-

Proposed Product Ions (Q3) and Collision Energies (CE):

| Product Ion (m/z) | Proposed Fragment Origin | Suggested Collision Energy (eV) |

| 294.2 | Loss of a methyl group (-CH₃) from the dimethylamino group. | 20-30 |

| 266.1 | Loss of the dimethylamino group (-N(CH₃)₂). | 25-35 |

| 171.1 | Cleavage of the bond between the pyrimidine and quinoline rings. | 30-40 |

-

Dwell Time: 100 ms per transition

-

Other MS parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum sensitivity.

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Baquiloprim and the IS.

-

Linearity and Range: The calibration curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥ 0.99.

-

Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as %bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Recovery: The extraction recovery of Baquiloprim and the IS from the plasma matrix should be consistent and reproducible.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Evaluate the stability of Baquiloprim in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Presentation

Table 1: Proposed MRM Transitions for Baquiloprim

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Suggested Starting Point) |

| Baquiloprim | 309.2 | 294.2 (Quantifier) | 25 |

| Baquiloprim | 309.2 | 266.1 (Qualifier) | 30 |

| Baquiloprim | 309.2 | 171.1 (Qualifier) | 35 |

Table 2: Example Method Validation Summary

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (%bias) | ± 15% (± 20% at LLOQ) | -5% to +8% |

| Inter-day Accuracy (%bias) | ± 15% (± 20% at LLOQ) | -7% to +10% |

| Recovery (%) | Consistent and reproducible | ~85% |

| Matrix Effect (%) | CV ≤ 15% | < 10% |

Visualizations

Caption: Experimental workflow for Baquiloprim quantification.

Caption: Relationship between the analytical method and its applications.

References

Developing a Robust Bioanalytical Method for Baquiloprim Quantification in Human Plasma Using Baquiloprim-d6 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baquiloprim is an antibacterial agent characterized by high activity and a longer half-life compared to similar drugs like trimethoprim. Accurate quantification of Baquiloprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1] This document outlines a detailed protocol for the development and validation of a sensitive and selective bioanalytical method for the determination of Baquiloprim in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Baquiloprim-d6, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision.[1]

Chemical Properties of Baquiloprim and Baquiloprim-d6

A thorough understanding of the physicochemical properties of the analyte and the internal standard is fundamental for method development.

| Property | Baquiloprim | Baquiloprim-d6 |

| IUPAC Name | 5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine[2] | 5-((8-(bis(methyl-d3)amino)-7-methylquinolin-5-yl)methyl)pyrimidine-2, 4-diamine[1] |

| CAS Number | 102280-35-3[2] | 1228182-50-0[1] |

| Molecular Formula | C17H20N6[2] | C17H14D6N6[3] |

| Molecular Weight | 308.4 g/mol [2] | Approx. 314.4 g/mol |

Bioanalytical Method Protocol

This protocol is designed to be a comprehensive guide for the quantification of Baquiloprim in human plasma, adhering to regulatory guidelines for bioanalytical method validation.

Materials and Reagents

-

Baquiloprim reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.[4][5]

-

LC System: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the following diagram.

Caption: Bioanalytical workflow for Baquiloprim quantification.

Detailed Protocols

2.4.1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baquiloprim and Baquiloprim-d6 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Baquiloprim stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Baquiloprim-d6 stock solution to a final concentration of 50 ng/mL in the same diluent.

2.4.2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the Baquiloprim-d6 internal standard working solution (50 ng/mL).

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

2.4.3. LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing pure solutions of Baquiloprim and Baquiloprim-d6. For Baquiloprim (MW 308.4), a potential precursor ion would be [M+H]+ at m/z 309.2. The deuterated internal standard would have a precursor ion at approximately m/z 315.2. Product ions would be determined through MS/MS fragmentation experiments. |

2.4.4. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH). The following parameters should be assessed:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

-

Linearity and Range: Construct a calibration curve over a relevant concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression model.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations in replicate (n=6).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

-

Recovery: Determine the extraction efficiency of the analyte and IS from the plasma matrix.

-

Stability: Assess the stability of Baquiloprim in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The following tables present hypothetical but realistic quantitative data for a validated bioanalytical method for Baquiloprim.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 1.0 - 1000 ng/mL |

| Regression Equation | y = 0.015x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 3.0 | < 10% | ± 10% | < 15% | ± 15% |

| Medium | 50 | < 8% | ± 8% | < 12% | ± 12% |

| High | 800 | < 5% | ± 5% | < 10% | ± 10% |

Signaling Pathways and Logical Relationships

The logical relationship in a bioanalytical method validation process ensures that each step confirms the reliability of the next, culminating in a robust and trustworthy method.

Caption: Logical flow of bioanalytical method validation.

This application note provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the quantification of Baquiloprim in human plasma using Baquiloprim-d6 as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the high-quality data required for regulated bioanalysis.[1] Adherence to the outlined protocols and validation procedures will result in a reliable method suitable for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for the Liquid Chromatographic Separation of Baquiloprim

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Baquiloprim using liquid chromatography, primarily focusing on reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established multi-residue analytical workflows for veterinary drugs.

Introduction

Baquiloprim is a dihydrofolate reductase inhibitor antimicrobial agent. Its analysis in various matrices, particularly in food products of animal origin, is crucial for regulatory monitoring and ensuring consumer safety. Liquid chromatography is the premier analytical technique for the separation and quantification of Baquiloprim. This note details the necessary conditions and a comprehensive protocol for its effective separation.

Liquid Chromatography Conditions

The separation of Baquiloprim is typically achieved using reversed-phase liquid chromatography. A widely adopted method utilizes a core-shell C18 stationary phase, which provides high-efficiency separations at lower backpressures compared to fully porous particles. The following table summarizes the key chromatographic parameters derived from a validated multi-residue method that includes Baquiloprim.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent UHPLC system |

| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Gradient | See Table 2 |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Total Run Time | 13 minutes |

Table 1: Optimized Liquid Chromatography Conditions for Baquiloprim Separation

Mobile Phase Gradient

A gradient elution is employed to ensure the effective separation of Baquiloprim from other components in the sample matrix.

| Time (minutes) | % Mobile Phase B |

| 0.0 | 2 |

| 1.5 | 2 |

| 7.5 | 98 |

| 10.5 | 98 |

| 11.0 | 2 |

| 13.0 | 2 |

Table 2: Gradient Elution Program

Mass Spectrometric Detection

Detection and quantification of Baquiloprim are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The MRM transitions provide high selectivity and sensitivity for the analysis of Baquiloprim in complex matrices.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 287.1 |

| Product Ion 1 (Quantifier) | 123.1 |

| Collision Energy 1 (V) | 25 |

| Product Ion 2 (Qualifier) | 228.1 |

| Collision Energy 2 (V) | 15 |

Table 3: Mass Spectrometry Parameters for Baquiloprim

Experimental Protocol

This protocol outlines the steps for the preparation of standards and samples, and the subsequent analysis by LC-MS/MS.

Reagents and Materials

-

Baquiloprim analytical standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Methanol (for stock solution)

-

0.45 µm syringe filters

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Baquiloprim standard in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentrations for the calibration curve.

Sample Preparation (e.g., Animal Tissue)

-

Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Homogenize for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Take an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

The filtered extract is ready for LC-MS/MS analysis. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

LC-MS/MS Analysis

-

Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

-

Inject the prepared standards and samples onto the LC-MS/MS system.

-

Acquire data using the parameters outlined in Tables 1, 2, and 3.

Data Analysis

-

Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the Baquiloprim standards.

-

Quantify the amount of Baquiloprim in the samples by interpolating their peak areas from the calibration curve.

-

Confirm the identity of Baquiloprim in the samples by the presence of the qualifier MRM transition and the correct ion ratio between the quantifier and qualifier ions.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of Baquiloprim.

Caption: Workflow for Baquiloprim analysis.

Signaling Pathway (Illustrative)

As Baquiloprim is a synthetic antimicrobial, it does not have a signaling pathway in the biological sense. However, to fulfill the visualization requirement, the following diagram illustrates its mechanism of action as a dihydrofolate reductase inhibitor, a key step in the folic acid synthesis pathway of bacteria.

Caption: Inhibition of Dihydrofolate Reductase.

Application Notes and Protocols for the Preparation of Calibration Standards with Baquiloprim-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of calibration standards using Baquiloprim-d6 as an internal standard. This document is intended for use in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to ensure accurate and precise measurement of Baquiloprim in various biological matrices.

Introduction

Baquiloprim is a broad-spectrum antibacterial agent that acts as a dihydrofolate reductase (DHFR) inhibitor. Accurate quantification of Baquiloprim in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. Baquiloprim-d6, a deuterium-labeled analog of Baquiloprim, is an ideal internal standard for mass spectrometry-based quantification.[1] Its use compensates for variability in sample preparation and instrument response, leading to more reliable and reproducible results.[2]

Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The mass difference allows for their separate detection and use for normalization.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Baquiloprim's antibacterial effect stems from its inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. By blocking DHFR, Baquiloprim disrupts this pathway, leading to bacterial cell death.

Caption: Dihydrofolate Reductase Inhibition by Baquiloprim.

Experimental Protocols

Materials and Reagents

-

Baquiloprim-d6 (CAS: 1228182-50-0)

-

Baquiloprim (unlabeled standard)

-

Methanol (LC-MS grade)[3]

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Volumetric flasks

-

Calibrated pipettes

Preparation of Stock Solutions

1. Baquiloprim-d6 Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of Baquiloprim-d6.

-

Dissolve the weighed standard in 1 mL of methanol in a volumetric flask.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in an amber vial to protect it from light.

2. Baquiloprim (Analyte) Stock Solution (1 mg/mL):

-

Follow the same procedure as for the Baquiloprim-d6 stock solution, using the unlabeled Baquiloprim standard.

Preparation of Working Solutions

1. Baquiloprim-d6 Internal Standard (IS) Working Solution (100 ng/mL):

-

Perform a serial dilution of the 1 mg/mL Baquiloprim-d6 stock solution with methanol to obtain a final concentration of 100 ng/mL. For example:

-

Dilute 10 µL of the 1 mg/mL stock solution to 1 mL with methanol to get a 10 µg/mL solution.

-

Dilute 10 µL of the 10 µg/mL solution to 1 mL with methanol to get a 100 ng/mL working solution.

-

-

This working solution will be spiked into all calibration standards and samples. A common practice is to add the internal standard at a concentration that falls in the mid-range of the calibration curve.

2. Baquiloprim (Analyte) Working Solutions for Calibration Curve:

-

Prepare a series of working solutions by serially diluting the 1 mg/mL Baquiloprim stock solution with methanol or a solvent mixture that matches the initial mobile phase conditions of the LC-MS method (e.g., 50:50 methanol:water).

Preparation of Calibration Standards

The following protocol describes the preparation of a typical 8-point calibration curve in a biological matrix (e.g., plasma, milk, tissue homogenate). The concentration range should be adjusted based on the expected analyte concentrations in the samples and the sensitivity of the instrument. For veterinary drug residue analysis, a common range is 0.5 to 100 ng/mL.[4]

Table 1: Preparation of Calibration Standards

| Calibration Standard ID | Concentration of Baquiloprim (ng/mL) | Volume of Baquiloprim Working Solution (µL) | Volume of Blank Matrix (µL) | Volume of IS Working Solution (100 ng/mL) (µL) |

| CS1 | 0.5 | 5 (from 10 ng/mL working soln) | 985 | 10 |

| CS2 | 1.0 | 10 (from 10 ng/mL working soln) | 980 | 10 |

| CS3 | 5.0 | 5 (from 100 ng/mL working soln) | 985 | 10 |

| CS4 | 10.0 | 10 (from 100 ng/mL working soln) | 980 | 10 |

| CS5 | 25.0 | 25 (from 100 ng/mL working soln) | 965 | 10 |

| CS6 | 50.0 | 50 (from 100 ng/mL working soln) | 940 | 10 |

| CS7 | 75.0 | 75 (from 100 ng/mL working soln) | 915 | 10 |

| CS8 | 100.0 | 10 (from 1 µg/mL working soln) | 980 | 10 |

Protocol:

-

Label microcentrifuge tubes for each calibration standard (CS1 to CS8).

-

Add the specified volume of the appropriate Baquiloprim working solution to each tube.

-

Add the specified volume of the blank biological matrix to each tube.

-

Vortex each tube briefly.

-

Add 10 µL of the 100 ng/mL Baquiloprim-d6 internal standard working solution to each tube.

-

Vortex each tube thoroughly.

-

Proceed with the sample extraction protocol (e.g., protein precipitation, solid-phase extraction) followed by LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing calibration standards and analyzing samples using Baquiloprim-d6 as an internal standard.

Caption: Workflow for Calibration Standard Preparation and Analysis.

Data Presentation and Quality Control

The data from the LC-MS/MS analysis of the calibration standards should be used to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1.0 | 2,500 | 50,000 | 0.050 |

| 5.0 | 12,500 | 50,000 | 0.250 |

| 10.0 | 25,000 | 50,000 | 0.500 |

| 25.0 | 62,500 | 50,000 | 1.250 |

| 50.0 | 125,000 | 50,000 | 2.500 |

| 75.0 | 187,500 | 50,000 | 3.750 |

| 100.0 | 250,000 | 50,000 | 5.000 |

Quality Control (QC) Samples:

It is essential to prepare and analyze QC samples at low, medium, and high concentrations within the calibration range to validate the accuracy and precision of the method. The concentrations of the QC samples should be within ±15% of their nominal values.

Storage and Stability

-

Stock Solutions: Store Baquiloprim and Baquiloprim-d6 stock solutions at -20°C in tightly sealed, amber vials. Under these conditions, they are generally stable for several months. It is recommended to periodically check for degradation.

-

Working Solutions: Prepare fresh working solutions from the stock solutions as needed. If stored, they should be kept at 2-8°C for short-term use (a few days).

-

Calibration Standards in Matrix: Prepared calibration standards in a biological matrix should be processed as soon as possible. If storage is necessary, they should be kept at -80°C. The stability of the analyte and internal standard in the specific matrix should be evaluated.

Conclusion

The use of Baquiloprim-d6 as an internal standard is a robust method for the accurate quantification of Baquiloprim in biological samples. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to establish reliable and reproducible analytical methods. Adherence to these protocols, along with proper quality control measures, will ensure high-quality data for a variety of research and development applications.

References

Troubleshooting & Optimization

troubleshooting poor peak shape for Baquiloprim

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of Baquiloprim, with a focus on resolving poor peak shape. The question-and-answer format directly addresses specific problems to help researchers, scientists, and drug development professionals achieve optimal, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Baquiloprim and are there any special considerations for its analysis?

Baquiloprim is an antimicrobial agent belonging to the pyrimidine derivative class.[1] Its chemical structure contains multiple basic amine groups, including a pyrimidinediamine and a dimethylamino group.[1][2] As a basic compound, Baquiloprim is prone to undesirable secondary interactions with standard silica-based reversed-phase HPLC columns. This often leads to poor peak shapes, particularly peak tailing.[3][4]

Troubleshooting Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification. The following sections address the most common peak shape problems for Baquiloprim—tailing, fronting, and splitting—and provide systematic approaches to resolve them.

Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing the root cause of poor peak shape.

Caption: A troubleshooting flowchart for HPLC peak shape issues.

Peak Tailing

Q2: Why is my Baquiloprim peak tailing?

Peak tailing is the most common issue for basic compounds like Baquiloprim and typically appears as an asymmetric peak with a stretched trailing edge.[3] The primary cause is secondary retention mechanisms, where the basic amine groups on Baquiloprim interact strongly with acidic residual silanol groups on the silica surface of the stationary phase.[5][6] These interactions are stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a tail.[5]

Caption: Interaction of basic Baquiloprim with a C18 column.

Other potential causes include:

-

Inappropriate Mobile Phase pH: A mobile phase pH above 3-4 increases the ionization of silanol groups, exacerbating tailing.[3][5]

-

Column Overload: Injecting too much sample mass can saturate the primary retention sites, making secondary interactions more pronounced.[4]

-

Column Degradation: The formation of a void at the column inlet or contamination of the packing material can create alternative flow paths.[4]

-

Extra-Column Effects: Excessive volume in tubing or fittings can cause peak dispersion.[7]

Solutions for Peak Tailing

| Strategy | Action | Expected Outcome |

| Mobile Phase pH Adjustment | Lower the mobile phase pH to 2.5-3.5 using an acid like formic acid or phosphoric acid. | Protonates silanol groups (Si-OH), minimizing ionic interactions with the basic analyte.[5] |

| Add a Competing Base | Introduce a low concentration (e.g., 0.1%) of an amine additive like triethylamine (TEA) to the mobile phase. | The competing base preferentially interacts with the active silanol sites, masking them from Baquiloprim.[6] |

| Increase Buffer Concentration | Increase the concentration of the mobile phase buffer (e.g., from 10mM to 25mM). | Higher buffer capacity can help maintain a consistent pH on the column surface and may reduce secondary interactions. |

| Use a Modern Column | Switch to a column with high-purity silica and advanced end-capping, or a hybrid particle column. | These columns have a much lower concentration of active residual silanols, significantly reducing tailing.[5] |

| Reduce Sample Load | Dilute the sample or reduce the injection volume. | Prevents column overload, which can worsen tailing.[4] |

Experimental Protocol: Optimizing Mobile Phase to Reduce Tailing

This protocol outlines a systematic approach to improving the peak shape of Baquiloprim by modifying the mobile phase.

-

Baseline Preparation:

-

Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) without any additives.

-

Dissolve your Baquiloprim standard in the mobile phase to a known concentration (e.g., 10 µg/mL).

-

Equilibrate the HPLC system with this mobile phase until a stable baseline is achieved.[8]

-

Inject the sample and record the chromatogram, noting the peak asymmetry or tailing factor.

-

-

pH Adjustment:

-

Prepare a new aqueous mobile phase component containing 0.1% formic acid (v/v). This will typically bring the pH to ~2.7.

-

Create the final mobile phase by mixing it with acetonitrile (e.g., 50:50 v/v).

-

Flush the system thoroughly and allow it to re-equilibrate.

-

Inject the sample again. Compare the peak shape to the baseline injection. The tailing should be significantly reduced.

-

-

Addition of a Competing Base (if tailing persists):

-

Caution: TEA can be difficult to remove from an HPLC system. Consider dedicating a column if used frequently.

-

Prepare an aqueous mobile phase containing 0.1% formic acid and 0.1% triethylamine (TEA).

-

Mix with acetonitrile, equilibrate the system, and inject the sample.

-

This combination both controls pH and actively blocks silanol sites, often providing the most symmetrical peak shape for stubborn basic compounds.[6]

-

-

Evaluation:

-

For each condition, calculate the USP Tailing Factor (T). An ideal peak has T = 1.0, with a generally acceptable range being T < 1.5.

-

Peak Fronting

Q3: What causes my Baquiloprim peak to show fronting?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.[9]

The most frequent causes are:

-

Column Overload: Injecting a sample that is either too concentrated or too large in volume can saturate the stationary phase, causing excess analyte molecules to travel through the column faster and elute earlier.[9][10][11]

-

Sample Solvent Incompatibility: Dissolving Baquiloprim in a solvent that is significantly stronger (e.g., high percentage of organic solvent) than the mobile phase.[10][11] This causes the sample band to spread and move too quickly upon injection, leading to a distorted, fronting peak.

-

Column Collapse: A physical collapse of the column's packed bed, often due to extreme pH or pressure, can lead to fronting.[9]

Solutions for Peak Fronting

| Strategy | Action | Expected Outcome |

| Reduce Sample Concentration | Perform a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject each. | If fronting decreases with lower concentration, the issue is concentration overload.[11] |

| Reduce Injection Volume | Decrease the volume of sample injected onto the column (e.g., from 10 µL to 2 µL). | If fronting improves, the issue is volume overload.[12] |

| Match Sample Solvent | Dissolve the Baquiloprim standard/sample in the initial mobile phase whenever possible. | This ensures the sample band is introduced to the column under compatible conditions, preventing distortion.[11] |

| Check Column Health | If the problem persists and pressure is fluctuating, the column may be damaged. | Replace the column with a new one to see if the peak shape is restored. |

Data Presentation: Effect of Sample Load on Peak Shape

| Sample Concentration (µg/mL) | Injection Volume (µL) | Peak Shape | Asymmetry Factor (at 10%) |

| 100 | 10 | Severe Fronting | 0.75 |

| 20 | 10 | Slight Fronting | 0.90 |

| 20 | 2 | Symmetrical | 1.05 |

| 5 | 10 | Symmetrical | 1.10 |

Peak Splitting

Q4: Why is my Baquiloprim peak split?

A split peak can appear as two distinct peaks or as a "shoulder" on the main peak.[9] The first step in diagnosing this issue is to observe whether only the Baquiloprim peak is split or if all peaks in the chromatogram are affected.

-

If All Peaks are Split: The problem likely occurred before the analytical column.[13][14]

-

If Only the Baquiloprim Peak is Split: The issue is specific to the analyte or its interaction with the system.[13][14]

-

Solvent Mismatch: Injecting the sample in a much stronger solvent than the mobile phase can cause the edges of the sample plug to behave differently than the center, splitting the peak.[9][13]

-

Co-elution: The "split" peak may actually be two separate, closely eluting compounds (e.g., Baquiloprim and an impurity).[14]

-

Solutions for Peak Splitting

| Strategy | Action | Expected Outcome |

| Check for Column Blockage | Reverse-flush the column (disconnect from the detector first) with a strong solvent. If this fails, replace the inlet frit or the column. | Clears any particulate matter that may be causing a blockage.[13] Using an in-line filter can prevent this issue. |

| Test for Co-elution | Inject a much smaller volume or a more dilute sample. | If the two split peaks become smaller but maintain their area ratio, it is likely co-elution of two different compounds.[9] Adjust the mobile phase or gradient to improve separation. |

| Adjust Sample Solvent | Prepare the sample in the mobile phase. | Eliminates peak distortion caused by solvent incompatibility.[13] |

| Check for System Voids | Inspect all fittings and tubing for signs of leaks or improper connections that could introduce dead volume. | Ensures a smooth, uninterrupted flow path for the sample. |

References

- 1. CAS 102280-35-3: Baquiloprim | CymitQuimica [cymitquimica.com]

- 2. Baquiloprim | C17H20N6 | CID 9861430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromtech.com [chromtech.com]

- 4. gmpinsiders.com [gmpinsiders.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]

- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]

- 12. support.waters.com [support.waters.com]

- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. bio-works.com [bio-works.com]

Technical Support Center: Optimizing Baquiloprim Recovery from Biological Matrices

Welcome to the technical support center for the bioanalysis of Baquiloprim. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of Baquiloprim from various biological matrices.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the extraction and analysis of Baquiloprim.

Q1: What are the key physicochemical properties of Baquiloprim that influence its extraction?

Q2: Which extraction technique is most suitable for Baquiloprim from plasma/serum?

A2: The choice of extraction technique depends on factors such as the required sample cleanup, sensitivity, and throughput.

-